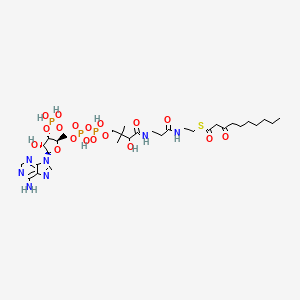

3-oxodecanoyl-CoA

説明

特性

CAS番号 |

50411-91-1 |

|---|---|

分子式 |

C31H52N7O18P3S |

分子量 |

935.8 g/mol |

IUPAC名 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxodecanethioate |

InChI |

InChI=1S/C31H52N7O18P3S/c1-4-5-6-7-8-9-19(39)14-22(41)60-13-12-33-21(40)10-11-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-18,20,24-26,30,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t20-,24-,25-,26+,30-/m1/s1 |

InChIキー |

AZCVXMAPLHSIKY-HSJNEKGZSA-N |

異性体SMILES |

CCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

正規SMILES |

CCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

他のCAS番号 |

50411-91-1 |

物理的記述 |

Solid |

製品の起源 |

United States |

Foundational & Exploratory

Synthesis of 3-Oxodecanoyl-CoA: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxodecanoyl-Coenzyme A (3-oxo-C10-CoA) is a crucial intermediate in fatty acid metabolism, particularly in the beta-oxidation pathway.[1][2][3][4] Its role extends beyond central metabolism; derivatives of 3-oxodecanoic acid are involved in bacterial quorum sensing, highlighting its importance in both endogenous and exogenous biological processes. The availability of high-purity 3-oxodecanoyl-CoA is therefore essential for a variety of research applications, including enzyme characterization, metabolic flux analysis, and the investigation of host-pathogen interactions. This technical guide provides an in-depth overview of the synthesis of this compound, covering both chemical and enzymatic methodologies, and presents its involvement in key biological pathways.

Methods of Synthesis

The synthesis of this compound can be achieved through both chemical and enzymatic approaches. The choice of method depends on factors such as the required purity, yield, and the availability of starting materials and specialized enzymes.

Chemical Synthesis

Chemical synthesis offers a versatile approach to producing this compound. Generally, these methods involve the activation of 3-oxodecanoic acid and its subsequent reaction with Coenzyme A. Two common methods for the synthesis of acyl-CoAs are the carbonyldiimidazole (CDI) and the ethylchloroformate methods.

Experimental Protocol: Carbonyldiimidazole (CDI) Method

This protocol is a generalized procedure adapted from the synthesis of other acyl-CoAs and may require optimization for this compound.

-

Activation of 3-Oxodecanoic Acid:

-

Dissolve 4 equivalents of carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF).

-

Add 4.8 equivalents of 3-oxodecanoic acid to the solution.

-

Stir the mixture at room temperature for 1 hour to form the 3-oxodecanoyl-imidazole intermediate.

-

-

Reaction with Coenzyme A:

-

Dissolve 1 equivalent of Coenzyme A (free acid) in a 0.5 M sodium bicarbonate buffer.

-

Add the Coenzyme A solution to the activated 3-oxodecanoic acid mixture.

-

Stir the reaction for 45 minutes at room temperature.

-

-

Purification:

-

The reaction mixture can be flash-frozen in liquid nitrogen and lyophilized.

-

The resulting powder is then dissolved in water and purified by High-Performance Liquid Chromatography (HPLC).

-

Experimental Protocol: Ethylchloroformate Method

This is another common method for acyl-CoA synthesis, adapted for this compound.

-

Activation of 3-Oxodecanoic Acid:

-

Dissolve 10 equivalents of 3-oxodecanoic acid in anhydrous THF and cool to 4°C.

-

Add 5 equivalents of triethylamine and 5 equivalents of ethylchloroformate.

-

Stir the mixture for 45 minutes at 4°C to form the mixed anhydride.

-

-

Reaction with Coenzyme A:

-

Dissolve 1 equivalent of Coenzyme A in a 0.5 M sodium bicarbonate buffer.

-

Add the Coenzyme A solution to the reaction mixture.

-

Stir for an additional 45 minutes at room temperature.

-

-

Purification:

-

Purification follows the same procedure as the CDI method, involving lyophilization and HPLC.

-

Enzymatic Synthesis

Enzymatic synthesis provides a highly specific alternative to chemical methods, often resulting in higher purity and avoiding the use of harsh chemicals. Acyl-CoA synthetases (or ligases) are enzymes that catalyze the formation of a thioester bond between a fatty acid and Coenzyme A.

Experimental Protocol: Acyl-CoA Synthetase Method

This protocol is a general guideline for the enzymatic synthesis of this compound. The specific acyl-CoA synthetase chosen may have different substrate specificities and optimal reaction conditions.

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing:

-

1-5 mM 3-oxodecanoic acid

-

1-5 mM Coenzyme A

-

5-10 mM ATP

-

10-20 mM MgCl₂

-

-

Add a suitable amount of a purified acyl-CoA synthetase. The enzyme concentration will need to be determined empirically.

-

-

Reaction and Monitoring:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C).

-

Monitor the progress of the reaction by following the consumption of ATP or the formation of the product using techniques like HPLC.

-

-

Purification:

-

Once the reaction is complete, the enzyme can be removed by protein precipitation or affinity chromatography if the enzyme is tagged.

-

The this compound product is then purified from the remaining substrates and byproducts by HPLC.

-

Quantitative Data

| Parameter | Chemical Synthesis (General) | Enzymatic Synthesis (General) |

| Starting Materials | 3-oxodecanoic acid, Coenzyme A, activating agents (CDI, ethylchloroformate) | 3-oxodecanoic acid, Coenzyme A, ATP, Acyl-CoA Synthetase |

| Reported Yields | Variable, can be optimized | 40% or higher for various acyl-CoAs |

| Purity | Dependent on purification, >95% achievable with HPLC | High, often requires less stringent purification than chemical methods |

| Key Advantages | Versatility for various acyl groups | High specificity, mild reaction conditions |

| Key Disadvantages | Potential for side reactions, use of hazardous reagents | Enzyme availability and stability can be limiting |

Biological Pathways and Experimental Workflows

Fatty Acid Beta-Oxidation

This compound is a key intermediate in the mitochondrial beta-oxidation of fatty acids. This pathway is a major source of metabolic energy. The workflow involves the sequential shortening of the fatty acyl-CoA chain.

References

An In-depth Technical Guide on the Discovery and Isolation of 3-Oxodecanoyl-CoA in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxodecanoyl-CoA is a pivotal intermediate in the mitochondrial beta-oxidation of fatty acids, specifically in the breakdown of decanoic acid and longer-chain fatty acids. Its transient nature underscores its rapid turnover in a fundamental energy-yielding pathway. This technical guide provides a comprehensive overview of the historical discovery, modern isolation and quantification techniques, and the biological significance of this compound. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in metabolism and drug development.

Historical Perspective: The Unraveling of Beta-Oxidation

The discovery of this compound is intrinsically linked to the elucidation of the fatty acid beta-oxidation pathway. In 1904, German chemist Franz Knoop's groundbreaking experiments, where he fed phenyl-labeled fatty acids to dogs and analyzed their urine, led him to propose the theory of beta-oxidation.[1][2][3] He deduced that fatty acids are degraded by the sequential removal of two-carbon fragments, with oxidation occurring at the β-carbon position.[1][2]

Decades later, the intricate biochemical steps of this pathway were pieced together. Feodor Lynen, a German biochemist and Nobel laureate, made seminal contributions by isolating and identifying acetyl-CoA as the "activated acetic acid" and elucidating the central role of coenzyme A in fatty acid metabolism in the 1950s. The identification of the various acyl-CoA intermediates, including the 3-ketoacyl-CoA species like this compound, was a direct consequence of these pioneering studies that mapped out the enzymatic reactions of the beta-oxidation spiral. While a singular publication heralding the "discovery" of this compound is not apparent, its existence was confirmed through the characterization of the enzymes of beta-oxidation and the identification of their substrates and products.

Metabolic Significance and Biological Role

This compound is formed in the third step of the beta-oxidation cycle of decanoyl-CoA. This reaction is catalyzed by 3-hydroxyacyl-CoA dehydrogenase, which oxidizes L-3-hydroxydecanoyl-CoA to this compound, with the concomitant reduction of NAD+ to NADH. Subsequently, this compound serves as the substrate for 3-ketoacyl-CoA thiolase, which catalyzes the thiolytic cleavage of this compound into octanoyl-CoA and acetyl-CoA. The octanoyl-CoA then re-enters the beta-oxidation spiral for further degradation.

Beyond its role as a metabolic intermediate, there is growing interest in the potential signaling roles of acyl-CoAs. Long-chain acyl-CoAs have been shown to directly bind to and modulate the activity of transcription factors, such as the peroxisome proliferator-activated receptor alpha (PPARα), which is a key regulator of lipid metabolism. While direct evidence for this compound as a signaling molecule is still emerging, its status as an intermediate in a key metabolic hub suggests it could contribute to the overall acyl-CoA pool that influences cellular signaling and gene expression.

Experimental Protocols

Isolation and Purification of this compound from Biological Tissues

The accurate quantification of this compound from biological matrices requires efficient extraction and purification to remove interfering substances. Solid-phase extraction (SPE) is a widely used and robust method.

Protocol: Solid-Phase Extraction (SPE) of Medium-Chain Acyl-CoAs from Liver Tissue

This protocol is adapted from established methods for acyl-CoA extraction.

Materials:

-

Frozen liver tissue

-

Homogenization Buffer: 100 mM Potassium Phosphate, pH 4.9

-

Extraction Solvent: Acetonitrile/Isopropanol (3:1, v/v)

-

SPE Cartridges: C18 reverse phase, 100 mg

-

Wash Solution: 2% Formic Acid in water

-

Elution Buffer: 2% Ammonium Hydroxide in Methanol

-

Internal Standard: e.g., ¹³C-labeled octanoyl-CoA

Procedure:

-

Homogenization: Weigh approximately 100 mg of frozen liver tissue and homogenize on ice in 1 mL of ice-cold Homogenization Buffer.

-

Extraction: Add 3 mL of Extraction Solvent to the homogenate, vortex vigorously for 1 minute, and centrifuge at 3000 x g for 10 minutes at 4°C.

-

Internal Standard Spiking: Transfer the supernatant to a new tube and spike with the internal standard.

-

SPE Column Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of the Wash Solution to remove polar impurities.

-

Elution: Elute the acyl-CoAs with 2 mL of the Elution Buffer.

-

Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs. The use of multiple reaction monitoring (MRM) allows for targeted and accurate measurement.

LC-MS/MS Parameters for this compound Quantification

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transition | |

| Precursor Ion (Q1) [M+H]⁺ | m/z 922.3 |

| Product Ion (Q3) | m/z 415.1 (Neutral loss of 507.2 Da) |

| Collision Energy | Optimized for the specific instrument |

Note: The exact m/z values and collision energy should be optimized for the specific instrument used.

Quantitative Data

The concentration of acyl-CoAs can vary significantly between different tissues and metabolic states. While specific data for this compound is sparse due to its low abundance and rapid turnover, data for total and other medium-chain acyl-CoAs in rat liver provide a valuable reference.

Table 1: Representative Concentrations of Acyl-CoAs in Rat Liver Mitochondria

| Acyl-CoA Species | Concentration (nmol/mg mitochondrial protein) | Reference |

| Total CoA | 1.0 - 2.5 | |

| Acetyl-CoA | 0.2 - 1.0 | |

| Long-Chain Acyl-CoA | 0.1 - 0.5 |

Note: These values are approximate and can vary based on the metabolic condition of the animal.

Table 2: Kinetic Properties of Enzymes Acting on or Producing 3-Oxoacyl-CoAs

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Tissue | Reference |

| 3-Ketoacyl-CoA Thiolase | 3-Ketodecanoyl-CoA | 1.8 | 65-69 | Pig Heart | |

| 3-Ketoacyl-CoA Thiolase | 3-Ketooctanoyl-CoA | 2.4 | 65-69 | Pig Heart | |

| 3-Ketoacyl-CoA Thiolase | Acetoacetyl-CoA | 16 | 26.5 | Pig Heart |

Visualization of Key Pathways and Workflows

Beta-Oxidation of Decanoyl-CoA

Caption: The beta-oxidation spiral for decanoyl-CoA, highlighting the formation of this compound.

Experimental Workflow for Quantification

Caption: A generalized workflow for the isolation and quantification of this compound.

Conclusion

This compound, while a transient intermediate, is a critical player in cellular energy metabolism. The historical discoveries that led to the understanding of beta-oxidation provided the foundational knowledge of its existence and function. Modern analytical techniques, particularly LC-MS/MS, have enabled its sensitive and specific quantification, paving the way for a deeper understanding of its regulation and potential roles in health and disease. The detailed protocols and data presented in this guide are intended to facilitate further research into the intricate world of fatty acid metabolism and the potential therapeutic targets within it.

References

The Biological Role of 3-Oxodecanoyl-CoA in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxodecanoyl-CoA is a pivotal, yet transient, intermediate in the mitochondrial beta-oxidation of fatty acids. As a 10-carbon 3-ketoacyl-CoA, it represents a key metabolic node in the degradation of both medium-chain fatty acids and the latter stages of long-chain fatty acid breakdown. Understanding the precise biological role, enzymatic kinetics, and regulation of this compound is crucial for elucidating the intricacies of lipid metabolism and for the development of therapeutic strategies targeting metabolic disorders such as fatty acid oxidation defects, obesity, and type 2 diabetes. This technical guide provides an in-depth exploration of the formation, fate, and significance of this compound in fatty acid metabolism, supplemented with quantitative data, detailed experimental protocols, and visual representations of the core pathways.

The Beta-Oxidation of Decanoyl-CoA

The primary context for the biological role of this compound is the beta-oxidation spiral. The following diagram illustrates the catabolism of decanoyl-CoA, highlighting the central position of this compound.

Formation of this compound

This compound is synthesized in the third step of the beta-oxidation cycle from L-3-hydroxydecanoyl-CoA. This reaction is an NAD+-dependent oxidation catalyzed by the enzyme 3-hydroxyacyl-CoA dehydrogenase (HAD).

Enzymatic Reaction

L-3-Hydroxydecanoyl-CoA + NAD⁺ ⇌ this compound + NADH + H⁺

This reversible reaction is crucial for preparing the acyl-CoA for thiolytic cleavage. The equilibrium of this reaction is influenced by the cellular NADH/NAD⁺ ratio.

Quantitative Data

| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | Reference |

| Pig Heart | 3-Hydroxyoctanoyl-CoA | 12 | Not Reported | [1] |

| Pig Heart | 3-Hydroxydodecanoyl-CoA | 10 | Not Reported | [1] |

Note: The provided data is for related substrates and should be considered indicative.

Experimental Protocol: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD⁺ to NADH.

Materials:

-

Purified 3-hydroxyacyl-CoA dehydrogenase

-

L-3-hydroxydecanoyl-CoA (substrate)

-

NAD⁺ (cofactor)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

850 µL of 100 mM Tris-HCl buffer (pH 8.0)

-

100 µL of 10 mM NAD⁺ solution

-

A small, non-limiting amount of purified 3-hydroxyacyl-CoA dehydrogenase.

-

-

Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 50 µL of 1 mM L-3-hydroxydecanoyl-CoA solution.

-

Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes. The rate of increase in absorbance is directly proportional to the rate of NADH formation.

-

Calculate the enzyme activity using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).

Cleavage of this compound

In the final step of the beta-oxidation cycle, this compound undergoes thiolytic cleavage catalyzed by 3-ketoacyl-CoA thiolase. This reaction yields acetyl-CoA and an acyl-CoA that is two carbons shorter, in this case, octanoyl-CoA.

Enzymatic Reaction

This compound + CoA-SH ⇌ Octanoyl-CoA + Acetyl-CoA

This reaction is critical for the production of acetyl-CoA, which can then enter the citric acid cycle for complete oxidation, and for the regeneration of a shortened acyl-CoA that can undergo further rounds of beta-oxidation.

Quantitative Data

Similar to its preceding enzyme, specific kinetic data for 3-ketoacyl-CoA thiolase with this compound is scarce. However, data for related medium-chain substrates are available and provide a useful reference.

| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | Reference |

| Ralstonia eutropha | Acetoacetyl-CoA | 158 | 32 | [2] |

| Pig Liver | 3-Oxohexanoyl-CoA | ~20 | Not Reported | [3] |

Note: The provided data is for related substrates and should be considered indicative.

Experimental Protocol: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This protocol outlines a method to determine the activity of 3-ketoacyl-CoA thiolase by monitoring the cleavage of the substrate.

Materials:

-

Purified 3-ketoacyl-CoA thiolase

-

This compound (substrate)

-

Coenzyme A (CoA-SH)

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

-

Prepare a reaction mixture containing:

-

900 µL of 50 mM potassium phosphate buffer (pH 7.4)

-

50 µL of 10 mM this compound solution

-

A non-limiting amount of purified 3-ketoacyl-CoA thiolase.

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of 10 mM CoA-SH solution.

-

At various time points (e.g., 0, 1, 2, 5, and 10 minutes), take an aliquot of the reaction mixture and add it to a solution containing DTNB.

-

The free thiol group of the released CoA will react with DTNB to produce a yellow-colored product.

-

Measure the absorbance of the product at 412 nm.

-

The rate of product formation is proportional to the enzyme activity.

Regulation of this compound Metabolism

The flux through the beta-oxidation pathway, and thus the metabolism of this compound, is tightly regulated at multiple levels to meet the energetic demands of the cell.

Transcriptional Regulation: The expression of genes encoding the enzymes of beta-oxidation, including 3-hydroxyacyl-CoA dehydrogenase and 3-ketoacyl-CoA thiolase, is upregulated by the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[4] The transcriptional coactivator PGC-1α plays a crucial role in this process by enhancing the activity of PPARs.

Allosteric Regulation: The activity of the beta-oxidation pathway is sensitive to the energy state of the cell.

-

A high NADH/NAD⁺ ratio inhibits 3-hydroxyacyl-CoA dehydrogenase, slowing down the formation of this compound.

-

A high acetyl-CoA/CoA ratio provides feedback inhibition on 3-ketoacyl-CoA thiolase, reducing the cleavage of this compound.

Experimental Workflow for Investigating this compound Metabolism

The following diagram outlines a logical workflow for researchers investigating the metabolism of this compound.

Conclusion

This compound is a critical intermediate at the crossroads of medium- and long-chain fatty acid beta-oxidation. Its formation and cleavage are tightly regulated to ensure cellular energy homeostasis. For researchers and drug development professionals, a thorough understanding of the enzymes that metabolize this compound, their kinetics, and their regulation provides a foundation for identifying novel therapeutic targets for a range of metabolic diseases. The experimental protocols and workflows outlined in this guide offer a practical framework for further investigation into the precise and multifaceted role of this key metabolic intermediate.

References

- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. The 3-ketoacyl-CoA thiolase: an engineered enzyme for carbon chain elongation of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Oxodecanoyl-CoA: A Key Intermediate in Mitochondrial Beta-Oxidation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial beta-oxidation is a critical catabolic process responsible for the degradation of fatty acids to produce acetyl-CoA, a primary substrate for the citric acid cycle and subsequent ATP generation. This technical guide focuses on the pivotal role of 3-oxodecanoyl-CoA, a ten-carbon 3-ketoacyl-CoA intermediate, within this metabolic pathway. We will delve into the enzymatic reactions centered around this molecule, present quantitative data on enzyme kinetics, detail relevant experimental protocols for its study, and illustrate the intricate signaling pathways that regulate its flux. This document is intended to serve as a comprehensive resource for professionals in biomedical research and drug development seeking to understand and manipulate fatty acid metabolism.

The Role of this compound in the Beta-Oxidation Spiral

The beta-oxidation of a saturated fatty acid, such as decanoic acid, involves a recurring sequence of four enzymatic reactions that sequentially shorten the acyl-CoA chain by two carbons. This compound is the substrate for the final reaction in the fourth cycle of beta-oxidation of a ten-carbon fatty acyl-CoA.

The four core reactions of mitochondrial beta-oxidation are:

-

Dehydrogenation by acyl-CoA dehydrogenase, introducing a double bond between the alpha and beta carbons.

-

Hydration by enoyl-CoA hydratase, adding a hydroxyl group to the beta-carbon.

-

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, converting the hydroxyl group to a keto group, thus forming the 3-ketoacyl-CoA intermediate.

-

Thiolytic cleavage by 3-ketoacyl-CoA thiolase, which releases acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

In the context of decanoyl-CoA metabolism, this compound is formed in the third step and is then acted upon by 3-ketoacyl-CoA thiolase to yield octanoyl-CoA and acetyl-CoA.[1] This cycle continues until the fatty acid is completely broken down into acetyl-CoA units.

Quantitative Data

The catalytic efficiency of the enzymes involved in beta-oxidation is crucial for maintaining metabolic homeostasis. While specific kinetic data for this compound is not always readily available in literature, we can infer typical values from studies on 3-ketoacyl-CoA thiolases with varying substrate specificities. These enzymes are known to be promiscuous, acting on a range of 3-oxoacyl-CoA chain lengths.[2][3][4]

Table 1: Illustrative Kinetic Parameters of Mitochondrial 3-Ketoacyl-CoA Thiolase

| Substrate | Km (µM) | Vmax (µmol/min/mg protein) | Source |

| 3-Oxoacyl-CoA (C4) | 5 - 20 | 10 - 50 | Illustrative |

| 3-Oxoacyl-CoA (C8) | 2 - 15 | 15 - 70 | Illustrative |

| This compound (C10) | 1 - 10 | 20 - 80 | Illustrative |

| 3-Oxoacyl-CoA (C12) | 2 - 15 | 15 - 70 | Illustrative |

| 3-Oxoacyl-CoA (C16) | 5 - 25 | 5 - 30 | Illustrative |

| Note: These values are illustrative and can vary significantly depending on the specific thiolase isoform, tissue source, and experimental conditions. They are provided to give a general sense of the enzyme's affinity and catalytic rate. |

Table 2: Estimated Intramitochondrial Concentrations of Beta-Oxidation Intermediates

| Intermediate | Concentration Range (µM) | Physiological State | Source |

| Long-chain acyl-CoAs | 15 - 100 | Fed | Illustrative |

| Medium-chain acyl-CoAs | 5 - 50 | Fed | Illustrative |

| This compound | < 1 - 5 | Fasting/High Fat Diet | Illustrative |

| Acetyl-CoA | 200 - 1000 | Active Respiration | Illustrative |

| Free Coenzyme A (CoASH) | 50 - 200 | Active Respiration | Illustrative |

| Note: Intramitochondrial concentrations of beta-oxidation intermediates are highly dynamic and depend on the metabolic state of the cell. The concentration of this compound is generally kept low due to the high activity of 3-ketoacyl-CoA thiolase. |

Experimental Protocols

Isolation of Mitochondria from Cultured Cells

A prerequisite for in vitro studies of beta-oxidation is the isolation of functional mitochondria.

Protocol:

-

Cell Harvesting: Grow cells to 80-90% confluency. Harvest cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and pellet by centrifugation at 500 x g for 5 minutes at 4°C.

-

Homogenization: Resuspend the cell pellet in ice-cold mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4). Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes should be optimized for the cell type to ensure cell disruption with minimal mitochondrial damage.

-

Differential Centrifugation:

-

Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

-

-

Protein Quantification: Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer. Determine the protein concentration using a standard method such as the Bradford or BCA assay.

Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, 0.2 mM Coenzyme A (CoASH), and the 3-ketoacyl-CoA substrate (e.g., 50 µM this compound).

-

Enzyme Addition: Add the isolated mitochondria or purified enzyme to the reaction mixture to initiate the reaction.

-

Measurement: The reaction can be monitored in two ways:

-

Disappearance of the 3-ketoacyl-CoA: The magnesium-complexed 3-ketoacyl-CoA has a characteristic absorbance at 303 nm. The decrease in absorbance is monitored over time.

-

Coupled Assay: The product, acetyl-CoA, can be used in a coupled reaction with citrate synthase and malate dehydrogenase, where the production of NADH is monitored by the increase in absorbance at 340 nm.

-

-

Calculation: Calculate the specific activity based on the rate of change in absorbance and the protein concentration.

Analysis of Beta-Oxidation Intermediates by Tandem Mass Spectrometry (MS/MS)

This method allows for the sensitive and specific quantification of acylcarnitines, which are esterified forms of acyl-CoAs and serve as biomarkers for defects in beta-oxidation.

Protocol:

-

Sample Preparation: Incubate isolated mitochondria or whole cells with a fatty acid substrate (e.g., decanoic acid). After the incubation period, quench the reaction and extract the metabolites.

-

Derivatization: Acylcarnitines are often derivatized (e.g., to butyl esters) to improve their ionization efficiency in the mass spectrometer.

-

MS/MS Analysis: Analyze the derivatized samples using a tandem mass spectrometer operating in precursor ion scanning or multiple reaction monitoring (MRM) mode. This allows for the specific detection of different acylcarnitine species based on their mass-to-charge ratios.

-

Quantification: Use stable isotope-labeled internal standards for accurate quantification of each acylcarnitine species.

Signaling Pathways and Regulation

The flux through the beta-oxidation pathway, including the step involving this compound, is tightly regulated by a complex network of signaling pathways that respond to the energy status of the cell.

Transcriptional Regulation

The expression of genes encoding beta-oxidation enzymes is primarily controlled by the peroxisome proliferator-activated receptor alpha (PPARα) in conjunction with its coactivator PGC-1α.[5] During periods of fasting or high-fat feeding, the levels of free fatty acids rise, which act as ligands for PPARα. This activation leads to the increased transcription of genes for the entire beta-oxidation pathway, including the 3-ketoacyl-CoA thiolase.

Allosteric Regulation

The activity of the beta-oxidation enzymes is also subject to allosteric regulation by the intramitochondrial ratios of key metabolites, reflecting the immediate energy needs of the cell.

-

[NADH]/[NAD⁺] Ratio: A high [NADH]/[NAD⁺] ratio, indicative of a high energy state, inhibits the 3-hydroxyacyl-CoA dehydrogenase, leading to a backup of intermediates, including this compound.

-

[Acetyl-CoA]/[CoASH] Ratio: A high [acetyl-CoA]/[CoASH] ratio directly inhibits the 3-ketoacyl-CoA thiolase. This is a form of product inhibition that slows down beta-oxidation when the citric acid cycle is saturated with acetyl-CoA.

Experimental Workflow for Studying Regulation

A typical workflow to investigate the regulation of the beta-oxidation step involving this compound would involve the following steps:

Conclusion

This compound represents a crucial, albeit transient, intermediate in the mitochondrial beta-oxidation of ten-carbon fatty acids. The enzyme responsible for its conversion, 3-ketoacyl-CoA thiolase, is a key regulatory point in the pathway, being sensitive to both transcriptional control and allosteric feedback inhibition. A thorough understanding of the factors governing the flux through this step is essential for researchers and drug development professionals aiming to modulate fatty acid metabolism in various physiological and pathological contexts. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for further investigation into this important area of cellular metabolism.

References

- 1. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation | PLOS Computational Biology [journals.plos.org]

- 5. Measurement of the acyl-CoA intermediates of beta-oxidation by h.p.l.c. with on-line radiochemical and photodiode-array detection. Application to the study of [U-14C]hexadecanoate oxidation by intact rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Identity of 3-Oxodecanoyl-CoA: A Metabolic Intermediate with Latent Signaling Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxodecanoyl-CoA is a pivotal, yet often overlooked, intermediate in cellular fatty acid metabolism. Primarily recognized for its role in the mitochondrial β-oxidation spiral, this medium-chain acyl-CoA is central to energy homeostasis. However, emerging concepts in cellular signaling are beginning to shed light on the potential for metabolic intermediates to act as regulatory molecules. This technical guide provides a comprehensive overview of the established metabolic functions of this compound, alongside a forward-looking exploration of its hypothetical roles in cellular signaling pathways. We will delve into its biosynthesis and degradation, its established enzymatic interactions, and propose experimental frameworks to investigate its potential as a signaling molecule. This guide aims to equip researchers with the foundational knowledge and technical protocols to explore the untapped therapeutic potential of modulating this compound metabolism and its putative signaling functions.

The Established Metabolic Function of this compound

This compound is a transient but essential intermediate in the catabolism of fatty acids. Its primary functions are deeply rooted in the mitochondrial matrix and, for very-long-chain fatty acids, the peroxisome.

Biosynthesis and Degradation

This compound is synthesized from (S)-3-hydroxydecanoyl-CoA through the action of 3-hydroxyacyl-CoA dehydrogenase, a step in the β-oxidation pathway that generates NADH. Conversely, its degradation is a key energy-yielding step. The enzyme medium-chain specific 3-ketoacyl-CoA thiolase catalyzes the cleavage of this compound into acetyl-CoA and octanoyl-CoA. The acetyl-CoA molecule then enters the citric acid cycle to generate ATP, while the shorter octanoyl-CoA re-enters the β-oxidation spiral for further catabolism.[1]

The metabolic pathways involving this compound are tightly regulated by the energy state of the cell. High levels of NADH or acetyl-CoA can inhibit the β-oxidation spiral, leading to fluctuations in the concentration of intermediates like this compound.

References

3-oxodecanoyl-CoA as a potential biomarker for metabolic disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic disorders, including fatty acid oxidation defects, obesity, and type 2 diabetes, represent a significant global health challenge. The identification of sensitive and specific biomarkers is paramount for early diagnosis, patient stratification, and the development of novel therapeutic interventions. Acyl-Coenzyme A (acyl-CoA) species are central intermediates in cellular metabolism, and their dysregulation is increasingly recognized as a hallmark of metabolic diseases. This technical guide focuses on 3-oxodecanoyl-CoA, a medium-chain 3-ketoacyl-CoA, as a potential, albeit under-investigated, biomarker for metabolic disorders. While direct quantitative data for this compound in disease states is limited, its crucial position in the mitochondrial beta-oxidation pathway suggests that its cellular levels are likely altered in conditions of metabolic stress. This document provides a comprehensive overview of the metabolism of this compound, detailed experimental protocols for its analysis, and a discussion of its potential clinical relevance.

Introduction to this compound and its Metabolic Context

This compound, also known as 3-ketodecanoyl-CoA, is a ten-carbon acyl-CoA intermediate in the mitochondrial beta-oxidation of fatty acids.[1] It is formed from its precursor, 3-hydroxydecanoyl-CoA, through the action of 3-hydroxyacyl-CoA dehydrogenase. Subsequently, this compound is cleaved by 3-ketoacyl-CoA thiolase into octanoyl-CoA and acetyl-CoA, which can then enter the citric acid cycle for energy production.[2]

The metabolism of acyl-CoAs is a tightly regulated process, and disruptions in this pathway are associated with a range of metabolic disorders.[3] In fatty acid oxidation disorders (FAODs), such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the enzymatic steps of beta-oxidation are impaired, leading to the accumulation of specific acyl-CoA intermediates.[4] While the primary diagnostic markers for MCAD deficiency are elevated levels of octanoylcarnitine (C8) and other medium-chain acylcarnitines in blood and urine, the direct measurement of acyl-CoA profiles in tissues can provide a more proximal readout of the metabolic block.[5]

Furthermore, alterations in acyl-CoA metabolism have been implicated in the pathophysiology of obesity and type 2 diabetes. In these conditions, an oversupply of fatty acids can lead to an accumulation of intracellular acyl-CoAs, contributing to lipotoxicity, insulin resistance, and mitochondrial dysfunction.

This compound in Metabolic Disorders: Quantitative Insights

Direct quantitative measurements of this compound in human plasma or tissues from patients with metabolic disorders are not extensively reported in the scientific literature. The inherent instability and low abundance of acyl-CoAs in biological matrices make their quantification challenging. However, acyl-CoA profiling studies in animal models and human tissues have demonstrated significant alterations in the broader acyl-CoA pool in various metabolic diseases.

Table 1: Alterations in Acyl-CoA and Related Metabolite Profiles in Metabolic Disorders

| Disease State | Sample Type | Key Findings | Reference(s) |

| MCAD Deficiency | Blood Spot | Elevated C6, C8, C10, and C10:1 acylcarnitines. | |

| Urine | Elevated hexanoylglycine, suberylglycine, and other dicarboxylic acids. | ||

| Liver (mouse model) | Significant increase in butyryl-CoA (C4) in SCAD deficiency, and modest accumulation of medium-chain species, including 3-hydroxyacyl-CoAs in SCHAD deficiency. | ||

| Obesity & Type 2 Diabetes | Adipose Tissue | Downregulation of the acetyl-CoA metabolic network. | |

| Muscle | Elevated malonyl-CoA levels and decreased fatty acid oxidation. | ||

| Liver (rodent models) | Increased hepatic acetyl-CoA associated with insulin resistance. |

Experimental Protocols for the Analysis of this compound

The analysis of this compound and other medium-chain acyl-CoAs is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections provide a detailed overview of the key steps involved.

Sample Preparation: Extraction of Acyl-CoAs from Tissues and Cells

Objective: To efficiently extract acyl-CoAs from biological matrices while minimizing degradation.

Materials:

-

Frozen tissue (~50-100 mg) or cultured cells

-

Cold methanol

-

Cold 50 mM ammonium acetate (pH 6.8)

-

Acetonitrile

-

Internal standards (e.g., [¹³C₈]octanoyl-CoA)

-

Homogenizer

-

Centrifuge

Protocol for Tissue Extraction:

-

Weigh approximately 50-100 mg of frozen tissue in a pre-chilled tube.

-

Add a known amount of internal standard.

-

Add 1 mL of cold methanol and homogenize the tissue on ice.

-

Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the acyl-CoAs.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 30-50 µL of 50 mM ammonium acetate (pH 6.8) for short- to medium-chain acyl-CoA analysis, or in the same buffer with 20% acetonitrile for a broader range of acyl-CoAs.

Protocol for Cell Extraction:

-

Aspirate the culture medium and wash the cells with cold PBS.

-

Add 1 mL of cold methanol per 1-5 million cells and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Vortex vigorously and centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and proceed with evaporation and reconstitution as described for tissue extracts.

LC-MS/MS Analysis of this compound

Objective: To separate and quantify this compound using LC-MS/MS.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

Liquid Chromatography Conditions for Medium-Chain Acyl-CoAs:

-

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 5 mM ammonium acetate in water, pH 6.8.

-

Mobile Phase B: Methanol.

-

Gradient: A linear gradient from low to high organic phase (methanol) is used to elute the acyl-CoAs. A typical gradient might start at 2% B, increase to 95% B over several minutes, hold, and then return to initial conditions for equilibration.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for quantification on a triple quadrupole mass spectrometer. For this compound, the precursor ion ([M+H]⁺) would be selected, and a specific fragment ion would be monitored. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety.

-

High-Resolution Mass Spectrometry: On instruments like an Orbitrap or Q-TOF, full scan data can be acquired with high mass accuracy, allowing for the identification and quantification of a broad range of acyl-CoAs.

Signaling Pathways and Cellular Effects

Currently, there is limited evidence to suggest that this compound functions as a direct signaling molecule. Its primary role is as a metabolic intermediate in the beta-oxidation pathway. However, the accumulation of this compound and other acyl-CoAs can have significant downstream cellular consequences.

4.1. Mitochondrial Beta-Oxidation Pathway

The mitochondrial beta-oxidation spiral is the central pathway for the degradation of fatty acids. This compound is a key intermediate in the breakdown of decanoyl-CoA and longer-chain fatty acids.

Caption: Mitochondrial beta-oxidation of decanoyl-CoA.

4.2. Experimental Workflow for Acyl-CoA Profiling

The following diagram illustrates a typical workflow for the analysis of acyl-CoAs from biological samples.

Caption: Experimental workflow for acyl-CoA profiling.

4.3. Logical Relationship in MCAD Deficiency

In MCAD deficiency, a blockage in the beta-oxidation pathway leads to the accumulation of upstream metabolites.

Caption: Pathophysiological cascade in MCAD deficiency.

Future Perspectives and Conclusion

This compound represents a metabolite of interest in the study of metabolic disorders due to its integral role in fatty acid beta-oxidation. While direct evidence for its utility as a standalone biomarker is currently lacking, the advancement of acyl-CoA profiling technologies presents an opportunity to investigate its concentration changes in various disease states more thoroughly. Future research should focus on:

-

Developing highly sensitive and robust analytical methods for the routine quantification of this compound in clinical samples such as plasma and urine.

-

Conducting comprehensive acyl-CoA profiling studies in large patient cohorts with metabolic disorders to establish reference ranges and disease-specific alterations for this compound and other acyl-CoAs.

-

Investigating the potential downstream signaling effects of this compound accumulation in cellular and animal models of metabolic disease.

References

- 1. Polyol accumulation in muscle and liver in a mouse model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improving diagnosis of mitochondrial fatty-acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urinary metabolic signatures of human adiposity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.pan.pl [journals.pan.pl]

- 5. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pivotal Role of 3-Oxodecanoyl-CoA in Bacterial Quorum Sensing and Virulence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Oxodecanoyl-CoA is a critical intermediate metabolite situated at the crossroads of fatty acid metabolism and bacterial chemical communication. As the direct precursor to the acyl-homoserine lactone (AHL) signaling molecule, N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL), it plays a foundational role in the quorum sensing (QS) systems of several pathogenic Gram-negative bacteria. This technical guide provides an in-depth exploration of the biosynthesis of this compound, its conversion to 3-oxo-C10-HSL, the subsequent activation of virulence gene expression, and its impact on host-pathogen interactions. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and the development of novel anti-virulence strategies.

Introduction: The Intersection of Metabolism and Communication

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression. In many Gram-negative bacteria, this process is mediated by the production and detection of AHLs. The specificity of these signals is largely determined by the length and modification of the acyl side chain, which is derived from the cell's fatty acid biosynthesis pathway. This compound, a 10-carbon, 3-oxo-functionalized fatty acyl-CoA, serves as a key precursor for the synthesis of 3-oxo-C10-HSL, a signaling molecule utilized by pathogens such as the fish pathogen Vibrio anguillarum and the human enteropathogen Yersinia enterocolitica. Understanding the synthesis and function of this precursor is paramount for developing strategies to disrupt bacterial communication and attenuate virulence.

Biosynthesis of this compound and 3-oxo-C10-HSL

The synthesis of this compound is intrinsically linked to the type II fatty acid synthesis (FASII) pathway. The process begins with acetyl-CoA and involves a cycle of condensation, reduction, and dehydration reactions.

dot

exploring the enzymatic regulation of 3-oxodecanoyl-CoA levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxodecanoyl-CoA is a critical intermediate in the mitochondrial β-oxidation of medium-chain fatty acids. Its cellular concentration is tightly controlled by a series of enzymatic reactions, ensuring an efficient energy supply while preventing the accumulation of potentially toxic intermediates. This technical guide provides an in-depth exploration of the enzymatic regulation of this compound levels, detailing the key enzymes, their kinetics, and the overarching signaling pathways that govern this metabolic nexus. Detailed experimental protocols for the assessment of enzyme activity and metabolite quantification are provided, alongside visual representations of the regulatory networks to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

The catabolism of fatty acids through β-oxidation is a fundamental process for cellular energy homeostasis. This compound emerges as a key intermediate during the breakdown of decanoyl-CoA, a 10-carbon fatty acyl-CoA. The regulation of its levels is paramount, as imbalances can signify metabolic dysfunction. This guide delineates the enzymatic landscape controlling the synthesis and degradation of this compound, offering a technical resource for the scientific community.

The Core Pathway: β-Oxidation of Decanoyl-CoA

The concentration of this compound is a direct consequence of the flux through the latter stages of the β-oxidation spiral for a C10 fatty acid. Four key enzymes are involved in the direct production and consumption of this intermediate.

Formation of this compound

The synthesis of this compound from its precursor, 3-hydroxydecanoyl-CoA, is catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HADH) . This NAD+-dependent oxidation is a crucial step in the β-oxidation pathway.[1][2]

Degradation of this compound

The subsequent and final step of this β-oxidation cycle is the thiolytic cleavage of this compound by 3-ketoacyl-CoA thiolase (KAT) . This reaction yields acetyl-CoA and octanoyl-CoA, the latter of which proceeds through further rounds of β-oxidation.[3][4][5]

Quantitative Analysis of Enzyme Kinetics

Understanding the kinetic parameters of the enzymes that metabolize this compound and its precursors is fundamental to appreciating the regulation of its cellular levels. While specific kinetic data for this compound is sparse in the literature, data for medium-chain substrates provide valuable insights.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Tissue | Reference |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA | 55 | 1400 min⁻¹ (activity) | Pig Kidney | |

| L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) | 3-Hydroxydecanoyl-CoA | ~5-10* | Most active with medium-chain substrates | Pig Heart | |

| 3-Ketoacyl-CoA Thiolase (KAT) | Acetoacetyl-CoA | 158 | 32 mM min⁻¹ (activity) | Ralstonia eutropha |

Major Regulatory Signaling Pathways

The enzymatic machinery of β-oxidation is under the control of complex signaling networks that respond to the energetic state of the cell.

PPARα: The Master Transcriptional Regulator

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that, upon activation by fatty acids or their derivatives, heterodimerizes with the retinoid X receptor (RXR). This complex binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating the expression of enzymes involved in fatty acid uptake and β-oxidation.

AMPK: The Cellular Energy Sensor

AMP-activated protein kinase (AMPK) is a crucial energy sensor that is activated under conditions of low ATP. Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme responsible for producing malonyl-CoA. Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates fatty acid entry into the mitochondria. By inhibiting ACC, AMPK relieves this inhibition on CPT1, thereby promoting fatty acid oxidation.

SIRT3: The Mitochondrial Deacetylase

Sirtuin 3 (SIRT3) is a major NAD+-dependent deacetylase located in the mitochondria. It plays a critical role in regulating the activity of several mitochondrial enzymes, including those involved in β-oxidation. SIRT3 can deacetylate and activate key enzymes, thereby enhancing the overall flux through the fatty acid oxidation pathway, particularly during periods of caloric restriction.

Experimental Protocols

Assay for Acyl-CoA Dehydrogenase Activity (Ferricenium-based)

This spectrophotometric assay measures the activity of acyl-CoA dehydrogenases by using ferricenium hexafluorophosphate as an artificial electron acceptor.

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.6)

-

Ferricenium hexafluorophosphate solution (in acetonitrile)

-

Decanoyl-CoA (substrate)

-

Cell or tissue homogenate, or purified enzyme

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer and ferricenium hexafluorophosphate in a cuvette.

-

Add the cell/tissue homogenate or purified enzyme to the reaction mixture and incubate for 2-3 minutes at 25°C to record the background rate of ferricenium reduction.

-

Initiate the reaction by adding decanoyl-CoA.

-

Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of ferricenium.

Quantification of this compound by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry.

Materials:

-

Internal standard (e.g., [¹³C₄]-octanoyl-CoA)

-

Methanol, Acetonitrile, Water (LC-MS grade)

-

Ammonium acetate

-

Biological sample (e.g., liver tissue)

Procedure:

-

Sample Preparation:

-

Homogenize the tissue sample in a cold extraction solvent (e.g., 80% methanol) containing the internal standard.

-

Centrifuge the homogenate to pellet proteins and debris.

-

Collect the supernatant for analysis.

-

-

LC Separation:

-

Inject the extracted sample onto a C18 reverse-phase column.

-

Use a gradient elution with mobile phases consisting of ammonium acetate in water and acetonitrile to separate the acyl-CoAs.

-

-

MS/MS Detection:

-

Utilize a triple quadrupole mass spectrometer in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

PPARα Transcription Factor Activity Assay

This protocol describes a cell-based assay to measure the activation of PPARα.

Materials:

-

96-well plate coated with a DNA sequence containing a PPRE

-

Nuclear extraction buffer

-

Primary antibody specific for PPARα

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

Procedure:

-

Isolate nuclear extracts from cells treated with a potential PPARα agonist.

-

Add the nuclear extracts to the PPRE-coated wells and incubate to allow PPARα to bind to the DNA.

-

Wash the wells to remove unbound proteins.

-

Add the primary antibody against PPARα and incubate.

-

Wash the wells and add the HRP-conjugated secondary antibody.

-

Wash again and add the TMB substrate.

-

Stop the reaction with the stop solution and measure the absorbance at 450 nm. The absorbance is proportional to the amount of activated PPARα.

Conclusion

The enzymatic regulation of this compound is a highly orchestrated process central to cellular energy metabolism. Its levels are maintained through the catalytic activities of β-oxidation enzymes, which are, in turn, governed by intricate signaling networks responsive to the cell's metabolic status. This guide provides a foundational resource for researchers and drug development professionals, offering both the theoretical framework and practical methodologies to investigate this critical metabolic intermediate. A thorough understanding of these regulatory mechanisms is essential for the development of therapeutic strategies targeting metabolic disorders.

References

- 1. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. bioscience.co.uk [bioscience.co.uk]

The Intracellular Journey of 3-Oxodecanoyl-CoA: A Technical Guide to Subcellular Localization and Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxodecanoyl-CoA is a pivotal intermediate in the beta-oxidation of decanoic acid, a medium-chain fatty acid. Its metabolic processing and subsequent transport are critical for cellular energy homeostasis. Dysregulation of these pathways has been implicated in various metabolic disorders, making the subcellular localization and transport of this compound a key area of investigation for therapeutic intervention. This technical guide provides a comprehensive overview of the subcellular compartments involved in this compound metabolism, the transport mechanisms governing its movement across organellar membranes, and detailed experimental protocols for its study.

Subcellular Localization of this compound Metabolism

The metabolism of this compound is primarily compartmentalized within two key organelles: mitochondria and peroxisomes. The distribution between these organelles is dependent on the initial chain length of the fatty acid undergoing oxidation. While very-long-chain fatty acids are initially processed in peroxisomes, medium-chain fatty acids like decanoic acid can be metabolized in both compartments.

Key Enzymes and Their Locations:

The subcellular fate of this compound is dictated by the localization of enzymes involved in the beta-oxidation pathway.

-

Acyl-CoA Synthetases (ACSs): These enzymes are responsible for the initial activation of fatty acids to their CoA thioesters. Long-chain acyl-CoA synthetases (ACSLs) are found at the plasma membrane, endoplasmic reticulum (ER), and on the outer mitochondrial membrane.[1][2][3] This initial activation is a critical step that "traps" the fatty acid within the cell and primes it for metabolic pathways.[4][5] The process of coupled transport and activation is often referred to as "vectorial acylation".

-

Enoyl-CoA Hydratase and 3-Hydroxyacyl-CoA Dehydrogenase: These subsequent enzymes in the beta-oxidation spiral are present in both mitochondria and peroxisomes.

-

3-Oxoacyl-CoA Thiolase: This enzyme catalyzes the final step in each cycle of beta-oxidation, cleaving the 3-oxoacyl-CoA intermediate. Isoforms of this enzyme are found in both mitochondria and peroxisomes, indicating that this compound can be processed in either organelle.

Transport Mechanisms of this compound and its Precursors

The transport of fatty acids and their CoA derivatives across cellular membranes is a tightly regulated process involving a variety of protein transporters and enzymatic activities.

Plasma Membrane Transport

The entry of decanoic acid into the cell is the first step. This process is facilitated by a combination of passive diffusion and protein-mediated transport involving Fatty Acid Transport Proteins (FATPs) and Fatty Acid Binding Proteins (FABPs). FATPs are physically and functionally coupled with Acyl-CoA Synthetases (ACSLs) at the plasma membrane, a mechanism termed "vectorial acylation," which links transport with metabolic activation.

Mitochondrial Transport

Mitochondria are the primary site for the complete oxidation of fatty acids to generate ATP.

-

Outer Mitochondrial Membrane: Long-chain acyl-CoAs are synthesized by ACSLs located on the outer mitochondrial membrane.

-

Inner Mitochondrial Membrane: The inner mitochondrial membrane is impermeable to CoA and its derivatives. For long-chain fatty acids, the carnitine shuttle, involving carnitine palmitoyltransferase I (CPT1) and II (CPT2), is essential. However, medium-chain fatty acids like decanoic acid can cross the inner mitochondrial membrane as free fatty acids and are then activated to their CoA esters within the mitochondrial matrix by medium-chain acyl-CoA synthetases (ACSMs). Therefore, this compound is primarily generated in situ within the mitochondrial matrix from its precursors.

Peroxisomal Transport

Peroxisomes are involved in the beta-oxidation of very-long-chain fatty acids and branched-chain fatty acids. Medium-chain fatty acids can also be metabolized in this organelle.

-

Peroxisomal Membrane: The import of fatty acids into the peroxisome is mediated by ATP-binding cassette (ABC) transporters, specifically the ABCD family of proteins. These transporters are thought to import the acyl-CoA form of the fatty acid directly into the peroxisomal matrix. The import of the enzymes themselves, such as 3-oxoacyl-CoA thiolase, is directed by specific peroxisomal targeting signals (PTS). For 3-oxoacyl-CoA thiolase, a non-canonical N-terminal PTS2 has been identified.

Signaling Pathways and Logical Relationships

The subcellular distribution and transport of this compound are integral parts of the broader fatty acid beta-oxidation pathway. The following diagram illustrates the logical flow of decanoic acid from the extracellular space to its conversion to this compound within the mitochondria and peroxisomes.

References

- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]

- 4. The N-terminal region of acyl-CoA synthetase 3 is essential for both the localization on lipid droplets and the function in fatty acid uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical demonstration of the involvement of fatty acyl-CoA synthetase in fatty acid translocation across the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Oxodecanoyl-CoA: A Pivotal Intermediate in Fatty Acid Metabolism and its Association with Metabolic Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxodecanoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. As the substrate for the terminal enzyme in each cycle of this pathway, 3-ketoacyl-CoA thiolase, its metabolism is fundamental to energy homeostasis. Dysregulation in the processing of this compound and other acyl-CoA species is increasingly implicated in the pathophysiology of various metabolic diseases, ranging from rare inherited metabolic disorders to prevalent conditions such as insulin resistance and obesity. This technical guide provides a comprehensive overview of the role of this compound in metabolism, its link to disease states, detailed experimental protocols for its analysis, and a discussion of the underlying molecular pathways.

The Metabolic Role of this compound in Beta-Oxidation

This compound is the penultimate product of the beta-oxidation spiral for a 10-carbon fatty acid (capric acid) and an intermediate in the degradation of longer fatty acids. The process of beta-oxidation involves a four-step cycle that shortens the fatty acyl-CoA chain by two carbons in each round, releasing acetyl-CoA.

The four steps are:

-

Dehydrogenation by acyl-CoA dehydrogenase, forming a trans-Δ²-enoyl-CoA.

-

Hydration by enoyl-CoA hydratase, forming an L-3-hydroxyacyl-CoA.

-

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, which converts the hydroxyl group to a keto group, yielding a 3-ketoacyl-CoA, such as this compound.

-

Thiolytic cleavage by 3-ketoacyl-CoA thiolase, where a molecule of Coenzyme A (CoA) attacks the keto group, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

This cycle repeats until the fatty acid is completely converted into acetyl-CoA units, which can then enter the citric acid cycle for ATP production.

Link to Metabolic Diseases

Medium Chain 3-Ketoacyl-CoA Thiolase (MCKAT) Deficiency

A direct and severe consequence of impaired this compound metabolism is observed in the rare autosomal recessive genetic disorder, Medium Chain 3-Ketoacyl-CoA Thiolase (MCKAT) deficiency. This condition is caused by mutations in the gene encoding the MCKAT enzyme, leading to its reduced activity. As a result, the body cannot efficiently break down medium-chain fatty acids for energy.

The clinical presentation is often severe and occurs in the neonatal period. Symptoms include vomiting, dehydration, weight loss, metabolic acidosis, liver dysfunction, and rhabdomyolysis (muscle breakdown)[1][2][3]. Due to the inability to utilize fats for energy, affected individuals can experience profound hypoglycemia, especially during periods of fasting or illness[3][4].

A case study of a neonate with MCKAT deficiency provided quantitative evidence of the metabolic defect.

| Parameter | Patient Fibroblasts | Control Fibroblasts (Mean ± SD) | Unit |

| [1-¹⁴C]Octanoic Acid Oxidation | 0.59 | 1.93 ± 0.65 | nmol/h/mg protein |

| Medium Chain 3-Ketoacyl-CoA Thiolase Activity | 3.9 | 10.2 ± 2.3 | nmol/min/mg protein |

Insulin Resistance, Obesity, and Type 2 Diabetes

The link between this compound and more common metabolic diseases like insulin resistance is less direct but is an area of active investigation. It is generally accepted that the accumulation of intracellular lipid metabolites, including various fatty acyl-CoA species, in non-adipose tissues like skeletal muscle and liver can interfere with insulin signaling, a phenomenon known as lipotoxicity.

The accumulation of fatty acyl-CoAs can lead to the production of other signaling lipids like diacylglycerols (DAGs) and ceramides, which are known to activate protein kinase C (PKC) isoforms. Activated PKC can phosphorylate the insulin receptor and its substrates (e.g., IRS-1) on serine/threonine residues, which inhibits downstream insulin signaling and leads to reduced glucose uptake.

While a direct measurement of this compound accumulation in insulin-resistant states has not been widely reported, studies on related enzymes provide some insight. For instance, the expression of peroxisomal 3-ketoacyl-CoA thiolase in human hepatoma cells is downregulated by insulin. In obese diabetic individuals, the entire acetyl-CoA metabolic network, which includes enzymes involved in beta-oxidation, has been found to be downregulated in adipose tissue.

Interestingly, a study using the 3-ketoacyl-CoA thiolase inhibitor, trimetazidine, in obese mice found that while it did lead to an accumulation of long-chain acyl-CoAs in muscle, it did not worsen high-fat diet-induced insulin resistance. This suggests a complex relationship between the accumulation of specific acyl-CoA species and the development of insulin resistance, which requires further investigation.

Experimental Protocols

The quantification of this compound and other acyl-CoAs in biological samples is challenging due to their low abundance and instability. The most common and reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Acyl-CoAs in Biological Tissues by LC-MS/MS

This protocol is a generalized procedure based on methodologies described in the literature.

1. Sample Preparation and Extraction:

-

Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity. Homogenize the frozen tissue (10-50 mg) in a cold extraction solvent (e.g., 2:1:1 acetonitrile/isopropanol/water or 10% trichloroacetic acid in water).

-

Internal Standards: Add a mixture of stable isotope-labeled acyl-CoA internal standards (e.g., ¹³C-labeled or deuterium-labeled) to the homogenization buffer to correct for extraction efficiency and matrix effects.

-

Protein Precipitation and Phase Separation: After homogenization, centrifuge the samples at high speed (e.g., 16,000 x g for 10 min at 4°C) to pellet precipitated proteins and cellular debris.

-

Solid-Phase Extraction (Optional but recommended): The supernatant can be further purified using a solid-phase extraction (SPE) cartridge to enrich for acyl-CoAs and remove interfering substances.

-

Evaporation and Reconstitution: Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium acetate).

2. LC-MS/MS Analysis:

-

Chromatography: Use a reversed-phase C18 column for separation. A gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed to resolve the different acyl-CoA species.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. For each acyl-CoA, monitor the transition from the precursor ion (the molecular ion, [M+H]⁺) to a specific product ion. A common product ion for all acyl-CoAs is generated from the fragmentation of the phosphopantetheine moiety.

Signaling Pathways and Future Directions

Currently, there is no direct evidence to suggest that this compound itself acts as a signaling molecule in mammalian cells. Its primary role appears to be as a metabolic intermediate.

However, it is noteworthy that a structurally similar molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), which is a quorum-sensing molecule produced by the bacterium Pseudomonas aeruginosa, has been shown to have signaling properties in mammalian cells. 3-oxo-C12-HSL can modulate host immune responses by attenuating lipopolysaccharide-induced inflammation and can trigger apoptosis in neutrophils through calcium signaling and mitochondrial dysfunction.

References

- 1. Human Metabolome Database: Showing metabocard for 3-Oxododecanoyl-CoA (HMDB0003937) [hmdb.ca]

- 2. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxo-dodecanoyl)-L-homoserine lactone triggers mitochondrial dysfunction and apoptosis in neutrophils through calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medium chain acyl-CoA dehydrogenase deficiency (MCADD) [medicalnewstoday.com]

Methodological & Application

Application Notes and Protocols for the Enzymatic Assay of 3-Hydroxyacyl-CoA and 2-trans-Enoyl-CoA

Audience: Researchers, scientists, and drug development professionals.

Introduction

The intermediates of mitochondrial fatty acid β-oxidation, 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA, are critical analytes in the study of metabolic diseases and drug development. Dysregulation in the levels of these metabolites can indicate enzymatic deficiencies or the effects of therapeutic interventions. This document provides detailed protocols for the enzymatic determination of 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA in biological samples.

The assays are based on the enzymatic activities of 3-hydroxyacyl-CoA dehydrogenase (HADH) and enoyl-CoA hydratase (ECH). The measurement of 3-hydroxyacyl-CoA relies on the HADH-catalyzed oxidation of the substrate to 3-ketoacyl-CoA, which is coupled to the reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically or fluorometrically. The quantification of 2-trans-enoyl-CoA involves its hydration to 3-hydroxyacyl-CoA by ECH, which is then measured using the HADH-based assay. A combined protocol allows for the sequential measurement of both analytes in the same sample.

Principle of the Assays

The enzymatic reactions underlying these assays are central to the fatty acid β-oxidation spiral.[1][2][3]

-

Measurement of 3-Hydroxyacyl-CoA: 3-Hydroxyacyl-CoA Dehydrogenase (HADH) catalyzes the conversion of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA, with the stoichiometric reduction of NAD+ to NADH.[1] The concentration of 3-hydroxyacyl-CoA is directly proportional to the amount of NADH produced, which can be measured by the increase in absorbance at 340 nm.

-

Measurement of 2-trans-Enoyl-CoA: Enoyl-CoA Hydratase (ECH) catalyzes the hydration of 2-trans-enoyl-CoA to L-3-hydroxyacyl-CoA.[4] This product is then quantified using the HADH-catalyzed reaction as described above. The amount of 2-trans-enoyl-CoA is determined by the increase in NADH formation after the addition of ECH.

A combined assay allows for the determination of both intermediates in the same sample by first measuring the basal level of 3-hydroxyacyl-CoA and then adding ECH to measure the amount of 2-trans-enoyl-CoA.

Visualization of the Assay Principle

Caption: Enzymatic reactions for measuring 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA.

Data Presentation

The following tables summarize typical quantitative data for these enzymatic assays.

Table 1: Spectrophotometric Assay Parameters

| Parameter | Value | Reference |

| Wavelength (λ) | 340 nm | |

| Temperature | 37°C | |

| pH | 7.3 | |

| Light Path | 1 cm | |

| Molar Extinction Coefficient of NADH | 6220 M⁻¹cm⁻¹ |

Table 2: Typical Reagent Concentrations in Reaction Mixture

| Reagent | Final Concentration |

| Potassium Phosphate Buffer | 97 mM |

| NAD+ | 0.2 - 0.5 mM |

| S-Acetoacetyl-CoA (for HADH activity) | 0.09 mM |

| β-NADH (for HADH activity) | 0.1 mM |

| Sample (containing acyl-CoAs) | Variable |

| 3-Hydroxyacyl-CoA Dehydrogenase | 0.2 - 0.7 units/mL |

| Enoyl-CoA Hydratase | ~1 unit/mL |

Experimental Protocols

Protocol 1: Measurement of 3-Hydroxyacyl-CoA

This protocol details the measurement of 3-hydroxyacyl-CoA using a continuous spectrophotometric rate determination method.

Materials:

-

Potassium Phosphate Buffer (100 mM, pH 7.3 at 37°C)

-

NAD+ solution (10 mM in deionized water)

-

3-Hydroxyacyl-CoA Dehydrogenase (HADH) enzyme solution (e.g., from porcine heart)

-

Spectrophotometer capable of measuring absorbance at 340 nm and maintaining a constant temperature

-

Cuvettes (1 cm light path)

-

Sample containing 3-hydroxyacyl-CoA (e.g., tissue extract)

Procedure:

-

Prepare the reaction mixture in a cuvette by adding the following in order:

-

2.8 mL of 100 mM Potassium Phosphate Buffer (pH 7.3)

-

0.1 mL of 10 mM NAD+ solution

-

Sample containing 3-hydroxyacyl-CoA (volume adjusted based on expected concentration)

-

-

Mix by inversion and equilibrate to 37°C in the spectrophotometer.

-

Monitor the absorbance at 340 nm until a stable baseline is achieved.

-

Initiate the reaction by adding 0.1 mL of the HADH enzyme solution.

-

Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5-10 minutes.

-

Determine the rate of change in absorbance (ΔA340/min) from the linear portion of the curve.

-

Calculate the concentration of 3-hydroxyacyl-CoA using the Beer-Lambert law.

Protocol 2: Combined Assay for 3-Hydroxyacyl-CoA and 2-trans-Enoyl-CoA

This protocol allows for the sequential measurement of both analytes in the same sample.

Materials:

-

All materials from Protocol 1

-

Enoyl-CoA Hydratase (ECH) enzyme solution (e.g., from bovine liver)

Procedure:

-

Follow steps 1-3 of Protocol 1 to measure the baseline absorbance.

-

Add 0.1 mL of HADH enzyme solution to the cuvette.

-

Record the increase in absorbance at 340 nm until the reaction reaches a plateau. This increase corresponds to the initial amount of 3-hydroxyacyl-CoA in the sample.

-

Once the first reaction is complete, add 0.05 mL of ECH enzyme solution to the same cuvette.

-